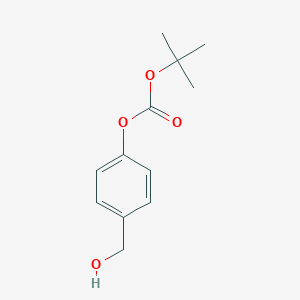

4-(Tert-butoxycarbonyloxy)benzylalcohol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-(Tert-butoxycarbonyloxy)benzylalcohol-related compounds involves enantioselective methodologies and practical stereocontrolled processes. For example, an efficient enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for potent CCR2 antagonists, utilizes an iodolactamization as the key step (Campbell et al., 2009). Another study details the stereocontrolled synthesis of a hydroxyethylene dipeptide isostere from (L)-phenylalanine, showcasing the chemical flexibility and utility of tert-butoxycarbonyloxy groups in complex molecule construction (Nadin et al., 2001).

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-tert-butyl-π-(tricarbonylchromium)benzoic acid, has been determined through X-ray data, revealing insights into the conformational preferences and structural details of these molecules (Meurs & Koningsveld, 1974).

Chemical Reactions and Properties

Tert-butoxycarbonyloxy groups facilitate a variety of chemical reactions. For instance, tert-butyl phenylazocarboxylates, which share a functional similarity, are utilized in nucleophilic substitutions and radical reactions, enabling the modification of the benzene ring through a series of diverse reactions (Jasch et al., 2012).

Physical Properties Analysis

The physical properties of compounds containing the tert-butoxycarbonyloxy group, such as their ability to form uniform transparent films on silicon wafers, are crucial for applications in materials science, including the development of photoresists (Fujigaya et al., 2001).

Applications De Recherche Scientifique

Synthetic Organic Chemistry Applications

- Nucleophilic Substitutions and Radical Reactions : 4-(Tert-butoxycarbonyloxy)benzylalcohol serves as a versatile building block in synthetic organic chemistry, facilitating nucleophilic substitutions and radical reactions for the modification of the benzene ring. Its utility extends to enabling the generation of aryl radicals under various conditions, including oxygenation, halogenation, and aryl-aryl coupling (Jasch, Höfling, & Heinrich, 2012).

Polymer Materials Chemistry

- Thermal Decomposition in Polymers : The tert-butoxycarbonyl (BOC) group, related to 4-(Tert-butoxycarbonyloxy)benzylalcohol, plays a critical role in the protection of functional groups in polymer chemistry. Its decomposition behavior has been studied, revealing significant insights into the thermal stability and degradation pathways of methacrylate polymers, enhancing the understanding of polymer durability and performance (Jing, Suzuki, & Matsumoto, 2019).

Catalysis and Chemical Transformations

- Catalysis and Alkoxycarbonylation : Studies have shown the effectiveness of catalyst systems involving derivatives of 4-(Tert-butoxycarbonyloxy)benzylalcohol in alkoxycarbonylation reactions. These catalysts have been demonstrated to improve activity and selectivity in the transformation of alkenes to esters, showcasing potential for industrial applications in creating valuable ester products (Dong et al., 2017).

Advanced Materials and Technologies

- Photopolymerization and 3D/4D Printing : The compound has found applications in the development of photoinitiating systems for photopolymerization, crucial for 3D and 4D printing technologies. Its involvement in the creation of novel dyes and photoinitiators has facilitated advancements in the field, enabling the fabrication of complex structures with precise control over material properties (Chen et al., 2021).

Environmental Applications

- Transformation and Degradation Studies : Research has also explored the environmental transformation of related phenolic compounds, providing insight into their fate and degradation pathways in water treatment processes. This knowledge is essential for assessing the environmental impact of phenolic compounds and their derivatives (Zheng et al., 2020).

Propriétés

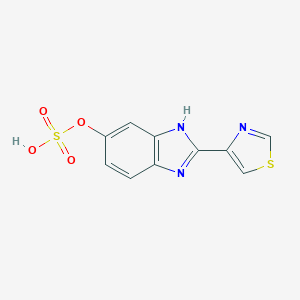

IUPAC Name |

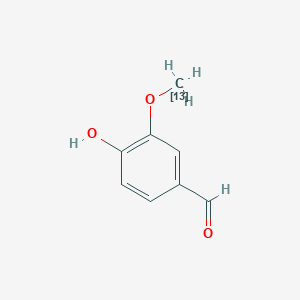

tert-butyl [4-(hydroxymethyl)phenyl] carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-12(2,3)16-11(14)15-10-6-4-9(8-13)5-7-10/h4-7,13H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOWSYHQIDOYPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=CC=C(C=C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50633483 |

Source

|

| Record name | tert-Butyl 4-(hydroxymethyl)phenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Tert-butoxycarbonyloxy)benzylalcohol | |

CAS RN |

156281-11-7 |

Source

|

| Record name | tert-Butyl 4-(hydroxymethyl)phenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B30212.png)